molecular formula C9H11BrClN B2569608 4-bromo-2-chloro-N-(propan-2-yl)aniline CAS No. 1098353-63-9

4-bromo-2-chloro-N-(propan-2-yl)aniline

Cat. No.: B2569608
CAS No.: 1098353-63-9
M. Wt: 248.55
InChI Key: MMEBZTPZVFYIEJ-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11BrClN and a molecular weight of 248.55 g/mol . It is a derivative of aniline, where the aniline ring is substituted with bromine, chlorine, and an isopropyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-N-(propan-2-yl)aniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of N-(propan-2-yl)aniline. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst or under specific temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-bromo-2-chloro-N-(propan-2-yl)aniline is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes and proteins. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-chloro-N-(propan-2-yl)aniline is unique due to the presence of both bromine and chlorine atoms along with the isopropyl group. This combination of substituents provides distinct reactivity and steric properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

4-bromo-2-chloro-N-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClN/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEBZTPZVFYIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098353-63-9
Record name 4-bromo-2-chloro-N-(propan-2-yl)aniline
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